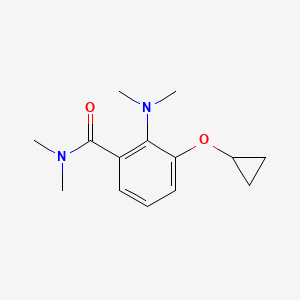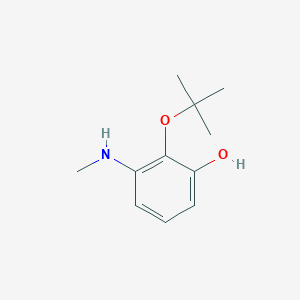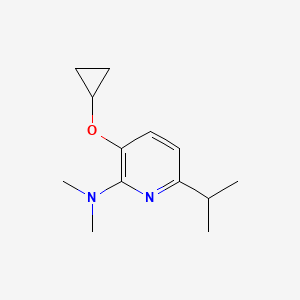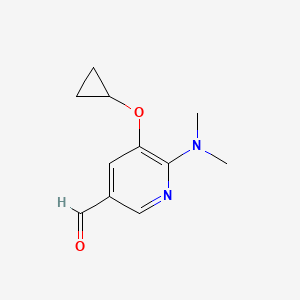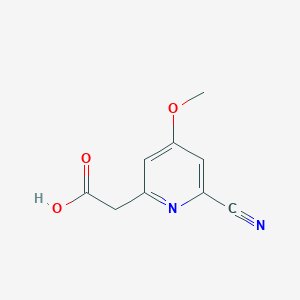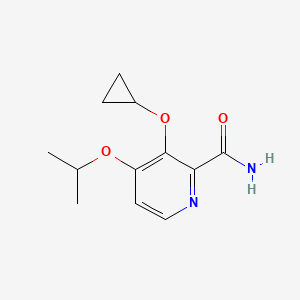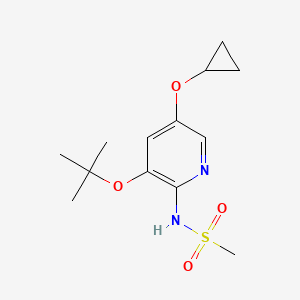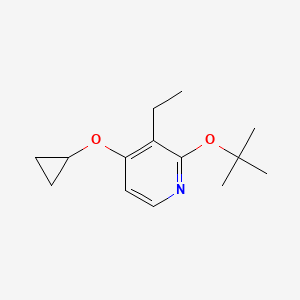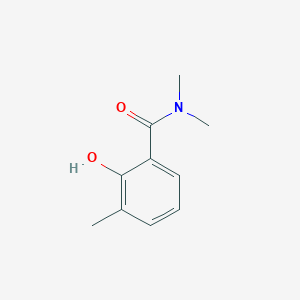
1-Cyclopropoxy-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2,3-dimethylbenzene typically involves the introduction of the cyclopropoxy group onto a dimethylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where a cyclopropyl halide reacts with 2,3-dimethylphenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Cyclopropoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones or hydroxy derivatives.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of halogenated or alkylated benzene derivatives.
科学的研究の応用
1-Cyclopropoxy-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Cyclopropoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
類似化合物との比較
1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,3-dimethylbenzene: Contains an ethoxy group, offering different steric and electronic properties.
1-Propoxy-2,3-dimethylbenzene: Features a propoxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Cyclopropoxy-2,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics compared to other alkoxy-substituted benzene derivatives.
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
1-cyclopropyloxy-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-11(9(8)2)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChIキー |
PNCYXUXEKCPJBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


